molecular formula C14H11ClN2O5S B2697353 Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate CAS No. 1333827-53-4

Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate

Cat. No. B2697353
M. Wt: 354.76
InChI Key: WQJXNNDIEWHTJO-UHFFFAOYSA-N
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Description

“Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a sulfonyl group (-SO2-), an amide group (CONH2), and an ester group (COOCH3). The presence of these functional groups would significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide and ester groups might be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide, sulfonyl, and ester groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

  • Crystallography and Material Science
    • The compound has been studied in the field of crystallography . The crystal structure of a similar compound, (2-chloropyridin-3-yl)methyl-2-(6-methoxynaphthalen-2-yl)propanoate, was analyzed .
    • The compound was synthesized and its crystal structure was analyzed using X-ray diffraction . The crystal structure analysis provides valuable information about the arrangement of atoms in the crystal and the chemical bonds between them .
    • The results showed that the compound crystallizes in the monoclinic system with space group P21 .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it might pose inhalation risks. Additionally, the compound might be harmful if ingested or if it comes into contact with the skin .

Future Directions

The future research directions involving this compound would depend on its intended applications. For example, if the compound shows promising biological activity, it might be studied further as a potential drug .

properties

IUPAC Name

methyl 2-[(2-chloropyridine-4-carbonyl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O5S/c1-22-14(19)10-4-2-3-5-11(10)23(20,21)17-13(18)9-6-7-16-12(15)8-9/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJXNNDIEWHTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate

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